molecular formula C6H6N4O B8810464 2-Amino-8-hydroxy-[1,2,4]triazolo[1,5-a]pyridine

2-Amino-8-hydroxy-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B8810464
M. Wt: 150.14 g/mol
InChI Key: DHZJZGXTSGNISR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-8-hydroxy-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that features a triazole ring fused to a pyridine ring This compound is of significant interest in medicinal and pharmaceutical chemistry due to its diverse biological activities

Properties

Molecular Formula

C6H6N4O

Molecular Weight

150.14 g/mol

IUPAC Name

2-amino-[1,2,4]triazolo[1,5-a]pyridin-8-ol

InChI

InChI=1S/C6H6N4O/c7-6-8-5-4(11)2-1-3-10(5)9-6/h1-3,11H,(H2,7,9)

InChI Key

DHZJZGXTSGNISR-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=NC(=N2)N)C(=C1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for 2-Amino-8-hydroxy-[1,2,4]triazolo[1,5-a]pyridine typically involve scalable reactions such as the microwave-mediated synthesis due to its efficiency and eco-friendliness. The use of continuous flow reactors and optimization of reaction conditions for large-scale production are common practices.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted triazolo[1,5-a]pyridines, which can exhibit different biological activities depending on the substituents introduced.

Mechanism of Action

The mechanism of action of 2-Amino-8-hydroxy-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

2-Amino-8-hydroxy-[1,2,4]triazolo[1,5-a]pyridine can be compared with other similar compounds such as:

These compounds share similar structural features but differ in their specific biological activities and applications, highlighting the uniqueness of this compound in its diverse range of applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.